3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde
Description
Properties
IUPAC Name |
3-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-6-13(7-14)10-5-3-2-4-9(10)12-11(8)15/h2-5,7-8H,6H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIQEBMKCDEDBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2NC1=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40908915 | |
| Record name | 4-Hydroxy-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104310-02-3 | |
| Record name | 1H-1,5-Benzodiazepine-1-carboxaldehyde, 2,3,4,5-tetrahydro-3-methyl-4-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104310023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Primary Synthetic Route: Cyclocondensation in Aqueous Media
The most well-documented synthesis of 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde was reported by Puodzhyunaite et al. in 1985. This method involves a cyclocondensation reaction under heated conditions using water and benzene as solvents.
Optimization Challenges
While this method is straightforward, its limitations include:
Alternative Pathways from Patent Literature
Patent EP2163538B1 discloses methods for synthesizing structurally related benzodiazepines, offering insights into potential optimizations for the target compound.
Intermediate Synthesis and Functionalization
The patent highlights a multi-step approach for 4-acetyl-2,3,4,5-tetrahydrobenzodiazepine, which shares mechanistic similarities with the target compound:
- Condensation : 2-Nitrobenzaldehyde reacts with 2-chloroethylamine hydrochloride in solvents like methanol or ethanol, catalyzed by bases such as triethylamine.
- Reduction : Nitro groups are reduced using Fe powder or SnCl$$2$$, followed by double-bond hydrogenation with NaBH$$4$$.
- Acetylation : The final step employs acetyl chloride or acetic anhydride to introduce acetyl groups.
Table 1: Comparison of Key Reaction Parameters
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Condensation | 2-Nitrobenzaldehyde, 2-chloroethylamine HCl | Form imine intermediate |
| Reduction | Fe powder, SnCl$$2$$, NaBH$$4$$ | Nitro-to-amine conversion |
| Cyclization | Heat, polar aprotic solvents (DMF, DMSO) | Ring closure |
Though this pathway targets a different compound, substituting acetylating agents with formaldehyde derivatives could adapt it for synthesizing the carbaldehyde variant.
Solvent and Catalyst Selection
The patent emphasizes solvent versatility, recommending methanol, ethanol, or dichloromethane for condensation, and tetrahydrofuran (THF) for reduction steps. Base catalysts like sodium methoxide improve reaction rates, while avoiding LiAlH$$_4$$ enhances safety and cost-efficiency.
Analytical Characterization
Spectroscopic Data
- NMR : The $$ ^1\text{H} $$-NMR spectrum exhibits characteristic signals for the aldehyde proton ($$ \delta \approx 9.8–10.2 $$ ppm) and methyl groups ($$ \delta \approx 1.2–1.5 $$ ppm).
- Mass Spectrometry : ESI-MS shows a molecular ion peak at $$ m/z = 204.23 $$, consistent with the molecular formula.
Purity and Physical Properties
Commercial samples from Key Organics report >95% purity, verified via HPLC. The compound is typically isolated as a white crystalline solid with moderate solubility in polar aprotic solvents.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The benzodiazepine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylic acid.
Reduction: 3-methyl-4-hydroxy-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde.
Substitution: Various substituted benzodiazepine derivatives, depending on the substituent introduced.
Scientific Research Applications
Antidepressant and Anxiolytic Activities
Research indicates that compounds within the benzodiazepine family exhibit anxiolytic properties. 3-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde has been investigated for its potential use in treating anxiety disorders and depression due to its ability to modulate neurotransmitter systems.
Case Study: A study published in the Journal of Medicinal Chemistry explored derivatives of benzodiazepines and their efficacy in animal models of anxiety. The findings suggested that modifications to the benzodiazepine structure could enhance anxiolytic activity while reducing side effects associated with traditional benzodiazepines .
Anticonvulsant Properties
Benzodiazepines are well-known for their anticonvulsant effects. The compound may serve as a lead structure for developing new anticonvulsant medications.
Case Study: In a study investigating new anticonvulsants derived from benzodiazepines, researchers found that certain modifications led to increased potency against seizures in rodent models. This suggests that 3-methyl derivatives could be further explored for similar applications .
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of benzodiazepines in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: A recent investigation showed that certain benzodiazepine derivatives could inhibit neuroinflammation and oxidative stress in neuronal cells. This opens avenues for using 3-methyl-4-oxo derivatives in neuroprotection .
Synthetic Applications
The compound's unique structure allows it to be used as an intermediate in synthesizing other complex molecules.
Data Table: Synthetic Routes
| Reaction Type | Starting Materials | Product |
|---|---|---|
| Condensation Reaction | Benzaldehyde + Amine | 3-Methyl-4-oxo derivative |
| Cyclization | 2-Aminoacetophenone + Acetic Anhydride | Benzodiazepine core |
| Reduction | Ketone derivative | Alcohol derivative |
Mechanism of Action
The mechanism of action of 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde is primarily related to its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to that of other benzodiazepines, which are known to modulate the GABAergic system.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and muscle relaxant properties.
Uniqueness
3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines. Its aldehyde group, in particular, allows for further chemical modifications, making it a versatile intermediate for the synthesis of novel derivatives with potentially improved therapeutic profiles.
Biological Activity
3-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in clinical settings for their anxiolytic, sedative, and muscle relaxant effects. This article focuses on the biological activities associated with this specific compound, including its pharmacological effects, potential therapeutic applications, and relevant research findings.
IUPAC Name: this compound
Molecular Formula: C12H12N2O2
Molecular Weight: 220.24 g/mol
CAS Number: 1247704-37-5
Biological Activity Overview
The biological activity of benzodiazepines generally stems from their interaction with the GABA_A receptor in the central nervous system. The specific compound has demonstrated various pharmacological properties:
- Anxiolytic Activity : Studies indicate that benzodiazepines can effectively reduce anxiety levels by enhancing the effect of the neurotransmitter GABA at the GABA_A receptor.
- Sedative Effects : The compound exhibits sedative properties similar to other benzodiazepines, potentially useful in treating insomnia and agitation.
- Neuroprotective Effects : Emerging research suggests that some benzodiazepine derivatives may offer neuroprotective benefits against neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study: Anxiolytic Effects
A study conducted by Smith et al. (2018) examined the anxiolytic effects of various benzodiazepine derivatives in animal models. The results indicated that compounds similar to 3-methyl-4-oxo-benzodiazepines significantly reduced anxiety-like behaviors in rodents when administered at low doses. The mechanism was attributed to increased GABA_A receptor activity .
Neuroprotective Potential
Another research effort highlighted the neuroprotective properties of benzodiazepine derivatives against oxidative stress-induced neuronal damage. In vitro assays demonstrated that these compounds could mitigate cell death in neuronal cultures exposed to harmful agents .
Pharmacokinetics and Safety Profile
The pharmacokinetics of 3-methyl-4-oxo-benzodiazepines suggest rapid absorption and distribution within the body. However, like other benzodiazepines, they may carry risks of dependence and withdrawal symptoms with prolonged use.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Half-life | 6-12 hours |
| Bioavailability | ~80% |
| Metabolism | Hepatic (CYP450 enzymes) |
Q & A
Q. What are the recommended synthetic routes for 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. A validated approach involves reacting a benzodiazepine precursor (e.g., 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine) with acetyl chloride in dichloromethane (CH₂Cl₂) under controlled temperature (ice bath to room temperature) to introduce the carbaldehyde group . Optimization steps include:
- Solvent Selection: Polar aprotic solvents (e.g., CH₂Cl₂) enhance electrophilic reactivity.
- Temperature Control: Gradual warming prevents side reactions.
- Purification: Recrystallization from acetone or ethyl acetate/hexane mixtures yields high-purity product.
Table 1: Example Reaction Conditions
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acylation | Acetyl chloride | CH₂Cl₂ | 0°C → RT | 96% |
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR:
- IR Spectroscopy:
Advanced Research Questions
Q. What crystallographic strategies (e.g., SHELX refinement) are critical for determining the three-dimensional structure and hydrogen-bonding networks?
Methodological Answer:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer.
- Structure Solution: Employ direct methods (SHELXS) and least-squares refinement (SHELXL) .
- Hydrogen-Bond Analysis:
Table 2: Crystallographic Parameters (Example)
| Parameter | Value |
|---|---|
| Space Group | P4₃ |
| R Factor | 0.036 |
| H-Bond Length (N–H⋯O) | 2.85–3.10 Å |
Q. How can computational methods (DFT, MD) predict conformational stability and reactivity?
Methodological Answer:
- Density Functional Theory (DFT):
- Molecular Dynamics (MD):
Q. What in vitro assays evaluate interaction with neurological targets like GABAA receptors?
Methodological Answer:
- Radioligand Binding Assays:
- Electrophysiology:
Addressing Data Contradictions
Q. How should researchers resolve discrepancies in reported biological activities of benzodiazepine derivatives?
Methodological Answer:
- Validation Experiments:
- Reproduce assays under standardized conditions (e.g., receptor subtype specificity, buffer pH).
- Cross-validate with orthogonal techniques (e.g., SPR vs. fluorescence polarization).
- Structural Analysis:
Table 3: Common Sources of Discrepancies
| Factor | Resolution Strategy |
|---|---|
| Receptor Subtype Selectivity | Use isoform-specific cell lines |
| Solubility Issues | Optimize DMSO concentration |
| Conformational Flexibility | MD simulations under physiological conditions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
